molecular formula C13H16N4O2S B5482850 N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE

N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B5482850
M. Wt: 292.36 g/mol
InChI Key: MIUBDXMGDCNWIM-UHFFFAOYSA-N
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Description

N-(3-Carbamoyl-4,5-dimethyl-2-thienyl)-1-ethyl-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that includes a thienyl group, a pyrazole ring, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Carbamoyl-4,5-dimethyl-2-thienyl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thienyl Group: The thienyl group can be synthesized through the reaction of a suitable thiophene derivative with appropriate reagents.

    Introduction of the Pyrazole Ring: The pyrazole ring is formed by the cyclization of a hydrazine derivative with a 1,3-diketone.

    Carboxamide Formation: The final step involves the reaction of the pyrazole derivative with an isocyanate to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-Carbamoyl-4,5-dimethyl-2-thienyl)-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acids are used under various conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-Carbamoyl-4,5-dimethyl-2-thienyl)-1-ethyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-Carbamoyl-4,5-dimethyl-2-thienyl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Carbamoyl-4,5-dimethyl-2-thienyl)-4-nitro-1H-pyrazole-3-carboxamide
  • N-(3-Carbamoyl-4,5-dimethyl-2-thienyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
  • N-(3-Carbamoyl-4,5-dimethyl-2-thienyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide

Uniqueness

N-(3-Carbamoyl-4,5-dimethyl-2-thienyl)-1-ethyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1-ethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-4-17-6-5-9(16-17)12(19)15-13-10(11(14)18)7(2)8(3)20-13/h5-6H,4H2,1-3H3,(H2,14,18)(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUBDXMGDCNWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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